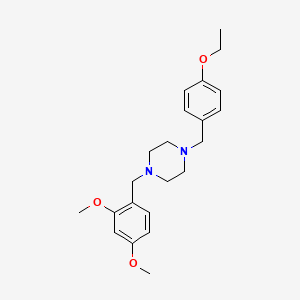![molecular formula C21H25BrN2O4 B10879274 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879274.png)
2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenoxy group and a dimethoxybenzyl-substituted piperazine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone typically involves the following steps:
-
Formation of the Bromophenoxy Intermediate: : The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
-
Synthesis of the Piperazine Derivative: : The next step involves the reaction of the bromophenoxy intermediate with 1-(2,3-dimethoxybenzyl)piperazine. This reaction is typically conducted under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
-
Formation of the Final Product: : The final step involves the reaction of the piperazine derivative with an appropriate acylating agent to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Receptor Binding: The compound may bind to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes within the cell.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of a bromine atom.
2-(4-Fluorophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone: Similar structure with a fluorine atom instead of a bromine atom.
2-(4-Methylphenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H25BrN2O4 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-19-5-3-4-16(21(19)27-2)14-23-10-12-24(13-11-23)20(25)15-28-18-8-6-17(22)7-9-18/h3-9H,10-15H2,1-2H3 |
Clé InChI |
HEMCSYFJCOJNCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10879199.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10879203.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879216.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879218.png)
![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10879230.png)
![6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
![4-(1,3-benzodioxol-5-yl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10879240.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10879241.png)
![4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10879247.png)

![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)
![N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879267.png)


